molecular formula C21H17FN4O3 B4126160 N-[(4-Fluorophenyl)methyl]-3-(furan-2-YL)-1-(4-methoxybenzoyl)-1H-1,2,4-triazol-5-amine

N-[(4-Fluorophenyl)methyl]-3-(furan-2-YL)-1-(4-methoxybenzoyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B4126160
M. Wt: 392.4 g/mol
InChI Key: INHUDHQOPCIOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Fluorophenyl)methyl]-3-(furan-2-YL)-1-(4-methoxybenzoyl)-1H-1,2,4-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methyl]-3-(furan-2-YL)-1-(4-methoxybenzoyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the benzoyl group: This step involves the acylation of the triazole ring with 4-methoxybenzoyl chloride under basic conditions.

    Attachment of the furyl group: The furyl group can be introduced through a nucleophilic substitution reaction.

    Addition of the fluorobenzyl group: The final step involves the alkylation of the triazole ring with 4-fluorobenzyl bromide.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)methyl]-3-(furan-2-YL)-1-(4-methoxybenzoyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the type of substitution but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)methyl]-3-(furan-2-YL)-1-(4-methoxybenzoyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-3-(2-furyl)-1-(4-methoxybenzoyl)-1H-1,2,4-triazol-5-amine
  • N-(4-bromobenzyl)-3-(2-furyl)-1-(4-methoxybenzoyl)-1H-1,2,4-triazol-5-amine
  • N-(4-methylbenzyl)-3-(2-furyl)-1-(4-methoxybenzoyl)-1H-1,2,4-triazol-5-amine

Uniqueness

N-[(4-Fluorophenyl)methyl]-3-(furan-2-YL)-1-(4-methoxybenzoyl)-1H-1,2,4-triazol-5-amine is unique due to the presence of the fluorobenzyl group, which can influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

[5-[(4-fluorophenyl)methylamino]-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3/c1-28-17-10-6-15(7-11-17)20(27)26-21(23-13-14-4-8-16(22)9-5-14)24-19(25-26)18-3-2-12-29-18/h2-12H,13H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHUDHQOPCIOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(=NC(=N2)C3=CC=CO3)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-Fluorophenyl)methyl]-3-(furan-2-YL)-1-(4-methoxybenzoyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 2
N-[(4-Fluorophenyl)methyl]-3-(furan-2-YL)-1-(4-methoxybenzoyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 3
N-[(4-Fluorophenyl)methyl]-3-(furan-2-YL)-1-(4-methoxybenzoyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 4
N-[(4-Fluorophenyl)methyl]-3-(furan-2-YL)-1-(4-methoxybenzoyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 5
N-[(4-Fluorophenyl)methyl]-3-(furan-2-YL)-1-(4-methoxybenzoyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 6
N-[(4-Fluorophenyl)methyl]-3-(furan-2-YL)-1-(4-methoxybenzoyl)-1H-1,2,4-triazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.